molecular formula C9H8N2O3 B1322285 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 887572-60-3

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B1322285
CAS No.: 887572-60-3
M. Wt: 192.17 g/mol
InChI Key: GYPYWLKJBRSMIM-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic aromatic compound with a benzimidazole core structure. This compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the benzimidazole ring.

Biochemical Analysis

Biochemical Properties

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s role in various biochemical processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization, affecting overall cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are vital for understanding the compound’s impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is essential for determining the compound’s specific roles in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Properties

IUPAC Name

6-methoxy-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPYWLKJBRSMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625137
Record name 6-Methoxy-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887572-60-3
Record name 6-Methoxy-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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